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Introduction

Antibody-Drug Conjugates (ADCSs) are a class of targeted therapeutics that combine the
specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The
efficacy of an ADC is critically dependent on several key binding characteristics, including its
affinity for the target antigen, its specificity, the density of the target on the cell surface, and its
ability to be internalized upon binding. Flow cytometry is a powerful, high-throughput technique
that enables the quantitative analysis of these parameters at a single-cell level, making it an
indispensable tool in ADC development.

This application note provides detailed protocols for four key flow cytometry-based assays used
to evaluate ADC-target interactions:

» Binding Affinity and Specificity Assay: To determine the strength and specificity of ADC
binding to target cells.

o Quantitative Target Expression: To quantify the number of target antigens per cell (Antibody
Binding Capacity).

« Internalization Assay: To measure the extent to which an ADC is internalized by the target
cell after binding.
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o Competitive Binding Assay: To assess whether an ADC binds to the same or an overlapping

epitope as an unconjugated antibody.

Mechanism of Action of an Antibody-Drug
Conjugate (ADC)

ADCs exert their cytotoxic effect through a multi-step process. It begins with the ADC binding
specifically to a target antigen on the cancer cell surface. The resulting ADC-antigen complex is
then internalized, typically via receptor-mediated endocytosis. Inside the cell, the ADC is
trafficked to lysosomes, where the linker is cleaved, releasing the potent cytotoxic payload. The
payload can then induce cell death, often through DNA damage or microtubule disruption.
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Mechanism of action of an antibody-drug conjugate (ADC).
Application 1: ADC Binding Affinity and Specificity
Assay

This assay quantitatively measures the binding of an ADC to its target antigen on the surface of
living cells. By titrating the ADC concentration, a saturation binding curve can be generated to
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calculate the apparent binding affinity (Kd). Specificity is assessed by comparing binding to a
target-positive cell line versus a target-negative cell line.

Experimental Workflow

Experimental workflow for ADC binding analysis by flow cytometry.

Detailed Protocol

Materials and Reagents:

Target-positive and target-negative cell lines

e Fluorescently labeled ADC or unconjugated ADC

* |sotype control ADC

o Fluorescently labeled secondary antibody (if using unconjugated ADC)
 Staining Buffer: PBS with 1-2% BSA or FBS, 0.1% sodium azide
 Viability Dye (e.g., Pl, DAPI, or fixable viability dye)

e 96-well V-bottom plates or FACS tubes

Flow Cytometer
Procedure:

o Cell Preparation: Harvest cultured cells and wash twice with cold Staining Buffer. Resuspend
cells to a concentration of 1-2 x 1076 cells/mL.

e Staining:
o Aliquot 100 pL of the cell suspension (1-2 x 10”75 cells) into each well or tube.

o Prepare serial dilutions of the fluorescently labeled ADC and isotype control in cold
Staining Buffer. A typical concentration range might be from 0.01 to 100 pg/mL.

o Add 50-100 pL of the diluted ADC or control to the respective cells.
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o Incubate for 1-2 hours on ice, protected from light, to allow binding while preventing
internalization.

e Washing: Wash the cells three times with 1 mL of cold Staining Buffer, centrifuging at 300 x g
for 5 minutes at 4°C between washes.

e Secondary Staining (if applicable): If using an unconjugated ADC, resuspend cells in 100 pL
of Staining Buffer containing a pre-titrated amount of a fluorescently labeled secondary
antibody. Incubate for 30-60 minutes on ice, protected from light, and repeat the washing
steps.

 Viability Staining: Resuspend the final cell pellet in 200-500 pL of Staining Buffer containing
a viability dye according to the manufacturer's instructions.

» Data Acquisition: Acquire data on the flow cytometer, collecting at least 10,000-20,000
events for the single, live cell population.

o Data Analysis:
o Gate on single cells, then on the live cell population.
o Determine the Median Fluorescence Intensity (MFI) for each ADC concentration.

o Plot the MFI against the ADC concentration and fit the data to a one-site binding
(saturation) model using a suitable software (e.g., GraphPad Prism) to determine the Kd.

Quantitative Data Summary

The following table shows representative data for the binding affinity of a HER2-targeted ADC.
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Cell Line HER2 Expression Level ADC Binding Affinity (Kd)
SK-BR-3 High (~800,000 receptors/cell) ~1.5nM
BT-474 High ~2.0 nM
MCF-7 Low (~30,000 receptors/cell) ~25nM

Negative (~10,000 >100 nM (Non-specific
MDA-MB-468

receptors/cell) binding)

Data are representative and
compiled from typical ADC

characterization studies.

Application 2: ADC Internalization Assay

This assay measures the ability of a target cell to internalize an ADC after binding. A common
method involves comparing the fluorescence of surface-bound ADC versus the total cell-
associated fluorescence after incubation at a temperature that permits endocytosis (37°C).

Experimental Workflow
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Binding Step

Incubate cells with
fluorescent ADC on ice (4°C)
(Allows binding only)

Internalii'ation Step

Split sample into two aliquots

e

Keep one aliquot at 4°C Incubate second aliquot at 37°C
(Surface-bound control) (Allows internalization)

%Q:I Quenchy/éAnalysis

Wash cells and split each
aliquot into two tubes

N T

Tube A (4°C): No Quench Tube B (4°C): Add Quenching Ab Tube C (37°C): No Quench Tube D (37°C): Add Quenching Ab
(Total Bound MFI) (Internalized MFI = background) (Total Bound + Internalized MFI) (Internalized MFI)

N

Acquire on Flow Cytometer

Y

Calculate % Internalization
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Prepare Samples:
1. Target Cells
2. Isotype Control Cells
3. Calibration Beads

i

Stain cells and beads with a saturating
concentration of fluorescent primary Ab

:

Wash Samples (3x)

i

Acquire Data on Flow Cytometer
(Use same instrument settings for all samples)

i

Analyze Bead Populations
to obtain MFI for each known ABC value

/

Generate Standard Curve
(MFI vs. ABC)

N 7

Interpolate Cell MFI on Standard Curve
to Calculate Cell ABC Value

Determine MFI of Stained Target Cells
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Incubate cells with increasing
concentrations of unlabeled competitor
(e.g., parent mAb)

;

Add a fixed, subsaturating concentration
of fluorescently labeled ADC

l

Incubate, Wash, and Acquire Data

'

Analyze MFI of Labeled ADC

Does MFI decrease with
increasing competitor?

YES: Competitor binds to the NO: Competitor binds to a
same or an overlapping epitope different epitope or does not bind
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 To cite this document: BenchChem. [Application Note: Flow Cytometry Methods for
Evaluating ADC Target Binding]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12421920#flow-cytometry-methods-for-evaluating-
adc-target-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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